N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a complex organic compound that features a brominated aromatic ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multi-step organic reactions. The process may start with the bromination of 2,3-dimethylphenyl to introduce the bromine atom. This is followed by the formation of the benzamide group through an amide coupling reaction. The cyclopropane ring and isoindole structure are likely introduced through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities. The presence of the bromine atom and the benzamide group can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated aromatic amides and cyclopropane-containing molecules. Examples include:
- N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide
- N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propionamide
Uniqueness
The uniqueness of N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide lies in its specific combination of functional groups and structural features. The presence of the bromine atom, the benzamide group, and the cyclopropane ring contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23BrN2O3 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide |
InChI |
InChI=1S/C26H23BrN2O3/c1-12-13(2)21(10-9-20(12)27)28-24(30)14-3-5-15(6-4-14)29-25(31)22-16-7-8-17(19-11-18(16)19)23(22)26(29)32/h3-10,16-19,22-23H,11H2,1-2H3,(H,28,30) |
InChI Key |
LRLCPHPZBMLALS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.